molecular formula C13H8F4O B6374531 3-Fluoro-5-(3-trifluoromethylphenyl)phenol CAS No. 1261639-19-3

3-Fluoro-5-(3-trifluoromethylphenyl)phenol

Cat. No.: B6374531
CAS No.: 1261639-19-3
M. Wt: 256.19 g/mol
InChI Key: HVTNAVPTFDTCDE-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-trifluoromethylphenyl)phenol is a chemical compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-trifluoromethylphenyl)phenol typically involves the introduction of fluorine and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction of 3-fluorophenol with trifluoromethyl iodide in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups under specific conditions.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives.

Scientific Research Applications

3-Fluoro-5-(3-trifluoromethylphenyl)phenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving phenolic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-trifluoromethylphenyl)phenol involves its interaction with molecular targets through its phenolic and fluorinated groups. These interactions can affect various biological pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenol: Similar in structure but lacks the additional fluorine atom.

    3-Fluorophenol: Contains a fluorine atom but does not have the trifluoromethyl group.

    5-Trifluoromethylphenol: Similar but with different positioning of the fluorine and trifluoromethyl groups.

Uniqueness

3-Fluoro-5-(3-trifluoromethylphenyl)phenol is unique due to the presence of both fluorine and trifluoromethyl groups on the phenol ring, which imparts distinct chemical properties such as increased electronegativity and stability. These properties make it valuable for specific applications where such characteristics are desired.

Properties

IUPAC Name

3-fluoro-5-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTNAVPTFDTCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684431
Record name 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261639-19-3
Record name 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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